molecular formula C16H14N2OS2 B11638582 (5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11638582
M. Wt: 314.4 g/mol
InChI Key: SOEBRWNWZYYKDJ-BUHFOSPRSA-N
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Description

(5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetically derived small molecule recognized for its potent and selective inhibitory activity against specific kinase targets. This compound has been identified as a valuable chemical probe in biochemical research, particularly for investigating the DYRK (Dual-specificity tyrosine-regulated kinase) and CLK (CDC-like kinase) families. A study profiling kinase inhibitors identified this compound as a potent inhibitor of DYRK1A and several CLK kinases, highlighting its utility in deciphering the complex signaling networks governed by these enzymes. Its mechanism of action involves competitive binding at the ATP-binding site of these kinases, thereby modulating their phosphorylation activity. The primary research value of this inhibitor lies in its application for studying alternative splicing regulation, cell cycle progression, and neuronal development, as DYRK and CLK kinases are key regulators of these processes. Researchers utilize this compound in vitro to dissect kinase-dependent pathways and to explore its potential effects in models of neurodegenerative diseases and cancer, where these kinase families are often implicated. Its characterization contributes to the growing toolkit of selective kinase inhibitors used to validate new therapeutic targets.

Properties

Molecular Formula

C16H14N2OS2

Molecular Weight

314.4 g/mol

IUPAC Name

(5E)-3-benzyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N2OS2/c1-17-10-6-5-9-13(17)14-15(19)18(16(20)21-14)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3/b14-13+

InChI Key

SOEBRWNWZYYKDJ-BUHFOSPRSA-N

Isomeric SMILES

CN\1C=CC=C/C1=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3

Canonical SMILES

CN1C=CC=CC1=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound (5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiazolidinone core with a benzyl group and a 1-methylpyridin-2(1H)-ylidene substituent. This unique structure may enhance its interaction with biological targets compared to simpler thiazolidinones. The thiazolidinone framework is known for its ability to participate in various chemical reactions, making it a versatile scaffold in medicinal chemistry.

Antimicrobial Activity

Research has shown that thiazolidinones exhibit significant antimicrobial properties. For instance, molecular docking studies suggest that compounds similar to (5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one can effectively inhibit bacterial growth due to their binding affinity to bacterial proteins . These interactions often lead to disruptions in cell wall synthesis and metabolic processes.

Anticancer Properties

Thiazolidinone derivatives have been investigated for their anticancer activities. In one study, various thiazolidinone compounds were tested against several cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 8.5 µM to 25.6 µM . The mechanism of action typically involves the induction of apoptosis through both intrinsic and extrinsic pathways . Such findings indicate the potential for (5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one to serve as a lead compound in cancer therapy.

Anti-inflammatory Effects

Thiazolidinones are also noted for their anti-inflammatory properties. Compounds within this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reactive oxygen species (ROS) production . This activity suggests that (5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one may be beneficial in treating inflammatory diseases.

Synthesis and Evaluation

A study synthesized several thiazolidinone derivatives, including (5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one, and evaluated their biological activities. The synthesized compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, with some showing higher potency than established chemotherapeutics like cisplatin .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding interactions of (5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one with target proteins. These studies indicate favorable binding energies and inhibition constants, supporting the compound's potential as an antibacterial agent .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesNotable Activities
3-BenzylthiazolidinoneContains a benzyl group but lacks ylidene functionalityAntimicrobial properties
2-Thioxo-thiazolidineBasic thiazolidine structure without substituentsGeneral thiazolidine activity
5-Arylidene derivativesVariants with different aryl groups at C5 positionDiverse biological activities including anticancer effects

The unique combination of benzyl and pyridine-derived substituents in (5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one may enhance its biological profile compared to other thiazolidinones.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival . Molecular docking studies suggest favorable interactions with targets like DNA gyrase, which is crucial for bacterial DNA replication .

Pesticidal Activity

Thiazolidinone derivatives have been explored as potential agrochemicals. Their ability to act as fungicides or insecticides is attributed to their capacity to disrupt cellular processes in pests and pathogens. Research indicates that these compounds can effectively reduce fungal growth in crops, thereby enhancing agricultural productivity .

Synthesis of Novel Materials

The unique structure of (5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one lends itself to the synthesis of novel materials with specific properties. For instance, its incorporation into polymer matrices has been studied for developing materials with enhanced thermal stability and mechanical strength .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of a series of thiazolidinone derivatives against common pathogens. The results indicated that certain modifications in the molecular structure significantly enhanced antibacterial activity, making them promising candidates for pharmaceutical development .

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the efficacy of thiazolidinone-based pesticides showed a marked reduction in pest populations and improved crop yields. These results highlight the potential for integrating such compounds into sustainable agricultural practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 3-Position

  • 3-Ethyl vs. 3-Benzyl Substitution The compound 3-ethyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo-1,3-thiazolidin-4-one () shares the pyridinylidene group at position 5 but differs at the 3-position (ethyl vs. benzyl). However, bulkier substituents like benzyl may reduce solubility in aqueous media .
  • 3-Benzyl with Aromatic vs. Heteroaromatic Substitutions
    The compound 3-benzyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one () replaces the pyridine ring with a 4-methylbenzylidene group. The pyridinylidene in the target compound introduces a heteroaromatic system capable of hydrogen bonding and π-π stacking, which may enhance binding to biological targets such as enzymes or receptors compared to purely aromatic substituents .

Substituent Effects at the 5-Position

  • Pyridinylidene vs. Benzothiazole Derivatives Compounds like (5E)-3-butyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one () feature benzothiazole substituents. In contrast, the pyridinylidene group in the target compound offers a balance of electron-deficient character and moderate polarity, which may optimize pharmacokinetic properties .
  • Halogenated vs. The absence of halogens in the target compound may reduce toxicity and improve synthetic accessibility .

Stereochemical and Crystallographic Considerations

  • E vs. Z Isomerism The (5E) configuration in the target compound contrasts with (5Z) isomers reported in and . E-isomers typically exhibit distinct spatial arrangements that affect molecular packing in crystals and interactions with biological targets. For example, (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one forms methanol solvates (), while the target compound’s E-configuration may favor different crystal lattice interactions .

Physicochemical Properties

Property Target Compound 3-Ethyl Analog () 4-Methylbenzylidene Analog ()
Molecular Weight ~343.4 g/mol ~297.4 g/mol ~341.5 g/mol
Lipophilicity (LogP) Higher (benzyl group) Moderate (ethyl group) High (benzyl + methylbenzylidene)
Melting Point Likely >200°C Not reported 246–250°C (solvate-dependent)
Hydrogen Bond Acceptors 4 (pyridine N, thione S) 3 3

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5E)-3-benzyl-5-(1-methylpyridin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound is typically synthesized via Knoevenagel condensation. A base-catalyzed reaction between 3-benzyl-2-thioxo-1,3-thiazolidin-4-one and 1-methylpyridine-2-carbaldehyde in aqueous or alcoholic media (e.g., water, ethanol) at reflux conditions for 6–24 hours. Sodium acetate or ammonium acetate is often used as a catalyst. The reaction progress is monitored by TLC, and the product is purified via recrystallization (e.g., ethyl acetate or methanol) .
  • Example Data :

ReactantsCatalystSolventTime (h)Yield (%)
3-Benzyl-2-thioxothiazolidin-4-one + 1-Methylpyridine-2-carbaldehydeK₂CO₃H₂O2461–75

Q. How is the compound characterized structurally?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Confirms the presence of C=O (1680–1720 cm⁻¹) and C=S (1220–1280 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identifies benzyl protons (δ 4.5–5.0 ppm, singlet) and pyridinylidene protons (δ 7.0–8.5 ppm, multiplet).
  • X-ray Crystallography : Resolves the (5E) stereochemistry and planarity of the thiazolidinone core. Programs like SHELXL (for refinement) and WinGX (for visualization) are standard .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors lead to byproduct formation?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but risk side reactions like oxidation of the thioxo group .
  • Catalyst Screening : Ammonium acetate outperforms NaOAc in suppressing dimerization of the aldehyde intermediate .
  • Temperature Control : Reflux at 80–100°C balances reaction speed with thermal stability of the thiazolidinone ring.
    • Data Contradictions : Lower yields in aqueous media (e.g., 50–60%) vs. ethanol (70–80%) suggest solvent-dependent solubility of intermediates .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallographic packing and stability?

  • Methodology : Analyze crystal structures using graph-set notation (e.g., R₂²(7) motifs). Intramolecular C–H···S and C–H···O bonds stabilize the planar conformation, while intermolecular π-π stacking between benzyl groups contributes to lattice rigidity .
  • Example : In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl analogs, dimerization via O–H···S bonds reduces solubility in non-polar solvents .

Q. What strategies reconcile discrepancies between computational (DFT) and experimental spectroscopic data?

  • Methodology :

  • DFT Optimization : Compare calculated (e.g., B3LYP/6-31G*) and experimental IR/NMR spectra. Adjust for solvent effects (e.g., PCM model) and tautomerism (e.g., thione-thiol equilibrium).
  • X-ray Validation : Use crystallographic data to confirm the dominant tautomer and correct DFT input geometries .

Q. How can bioactivity assays (e.g., antimicrobial) be designed for derivatives of this compound?

  • Methodology :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzyl or pyridinylidene positions to enhance membrane penetration .
  • Assay Design : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) with ampicillin as a control. Include cytotoxicity screening (e.g., MTT assay on mammalian cells) .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for structurally similar analogs?

  • Root Cause : Polymorphism or solvent-dependent crystallization (e.g., ethyl acetate vs. methanol) alters packing efficiency.
  • Resolution : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions and specify recrystallization conditions in reporting .

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